NO-Indomethacin
Overview
Description
NO-Indomethacin is a hybrid molecule of indomethacin and a nitric oxide (NO) donor . This design combines the anti-inflammatory and Cox -1 and -2 inhibitory properties of indomethacin with the gastrointestinal protective effects of NO . It retains its anti-inflammatory and analgesic activity but has reduced gastrointestinal and kidney toxicity compared to indomethacin alone .
Molecular Structure Analysis
NO-Indomethacin has a molecular weight of 620.07 and a molecular formula of C28H30ClN3O9S . The exact molecular structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods .
Chemical Reactions Analysis
NO-Indomethacin, like other NSAIDs, works by inhibiting the cyclooxygenase (COX) enzyme, reducing the synthesis of prostaglandins and thromboxanes . This results in its anti-inflammatory and analgesic effects .
Scientific Research Applications
Anti-Inflammatory Applications
NO-Indomethacin, as a derivative of indomethacin, retains the potent anti-inflammatory properties of its parent compound. It is used to reduce inflammation in conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis . The addition of nitric oxide (NO) donating groups enhances its gastrointestinal safety profile, making it a valuable therapeutic option for long-term inflammatory disease management .
Analgesic Effects
The drug exhibits significant analgesic effects, making it effective in the management of moderate to severe pain associated with various musculoskeletal conditions . This includes its use in acute painful shoulder (bursitis and/or tendinitis) and acute gouty arthritis.
Patent Ductus Arteriosus in Premature Infants
NO-Indomethacin is used in neonatology to induce the closure of a hemodynamically significant patent ductus arteriosus in premature infants. This application takes advantage of the drug’s ability to inhibit prostaglandin synthesis, which is crucial in maintaining the ductus arteriosus in a patent state .
Ophthalmic Applications
The drug has been studied for its efficacy in reducing ocular inflammation post-cataract surgery. Its ability to modulate inflammation and pain makes it a candidate for managing postoperative complications in ophthalmic procedures .
Antipyretic Properties
NO-Indomethacin has been used to manage fever, particularly when it’s associated with inflammatory diseases. Its antipyretic action is attributed to the inhibition of prostaglandin synthesis within the hypothalamus, which is responsible for temperature regulation .
Cardiovascular Safety
Recent studies have investigated the cardiovascular safety of NSAIDs, including NO-Indomethacin. Understanding its impact on heart failure risk is crucial for its safe application in patients with cardiovascular concerns .
Pharmacokinetic Research
Physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) models have been developed for NO-Indomethacin to understand its disposition during pregnancy and other physiological changes. This research aids in optimizing dosing regimens for different patient populations .
Drug Development and Analytical Methods
NO-Indomethacin is highlighted in drug development for its robust anti-inflammatory and analgesic properties. Analytical methods such as high-performance liquid chromatography are used to ensure product quality and safety in pharmaceutical applications .
Mechanism of Action
Target of Action
NO-Indomethacin, like other nonsteroidal anti-inflammatory drugs (NSAIDs), primarily targets the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which play a key role in inflammation, pain, and fever .
Mode of Action
NO-Indomethacin inhibits the activity of COX enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever. Additionally, the nitric oxide (NO) donating moiety of NO-Indomethacin may modulate several critical cellular signaling pathways .
Biochemical Pathways
The primary biochemical pathway affected by NO-Indomethacin is the arachidonic acid pathway . By inhibiting COX enzymes, NO-Indomethacin reduces the conversion of arachidonic acid to prostaglandins . This leads to a decrease in inflammation, pain, and fever. The NO moiety of NO-Indomethacin may also affect other cellular signaling pathways .
Pharmacokinetics
Following oral administration, the absorption of indomethacin, the parent compound of NO-Indomethacin, is rapid and complete . Peak plasma concentrations are achieved within 1 to 2 hours . The ingestion of food can reduce and delay peak concentrations without reducing the amount absorbed . Indomethacin is primarily bound to albumin in plasma and is distributed into the synovial fluid . It is metabolized to various compounds, none of which have anti-inflammatory activity . About 60% of an oral dose is excreted in the urine, predominantly in glucuronidated form, while about 40% is excreted in the feces after biliary secretion .
Result of Action
The inhibition of COX enzymes by NO-Indomethacin leads to a reduction in the production of prostaglandins, resulting in decreased inflammation, pain, and fever . Additionally, the NO moiety of NO-Indomethacin may induce a state of oxidative stress , and modulate cellular glycosaminoglycan synthesis by affecting EGFR and PI3K signaling pathways .
Action Environment
The action of NO-Indomethacin can be influenced by various environmental factors. For instance, the ingestion of food can reduce and delay peak plasma concentrations of indomethacin . Certain drugs, such as probenecid, can increase plasma concentrations of indomethacin, enhancing pain relief without increasing the incidence of side effects .
Safety and Hazards
properties
IUPAC Name |
4-nitrooxybutyl (2R)-2-acetamido-3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]sulfanylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30ClN3O9S/c1-17-22(15-26(34)42-16-24(30-18(2)33)28(36)40-12-4-5-13-41-32(37)38)23-14-21(39-3)10-11-25(23)31(17)27(35)19-6-8-20(29)9-7-19/h6-11,14,24H,4-5,12-13,15-16H2,1-3H3,(H,30,33)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJSAIFPCMOTPZ-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)SCC(C(=O)OCCCCO[N+](=O)[O-])NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)SC[C@@H](C(=O)OCCCCO[N+](=O)[O-])NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClN3O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431392 | |
Record name | NO-Indomethacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
NO-Indomethacin | |
CAS RN |
301838-28-8 | |
Record name | NO-Indomethacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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